
Definitive Spectroscopic Profile of
Valerophenone Tosylhydrazone

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Valerophenone tosylhydrazone

CAS No.: 69015-74-3

Cat. No.: B1608271

Get Quote

CAS Registry Number: 69015-74-3 Molecular Formula:

Molecular Weight: 330.45 g/mol

Introduction & Applications
Valerophenone tosylhydrazone is a critical intermediate in organic synthesis, primarily

utilized as a precursor for carbenes via the Bamford-Stevens reaction or for vinyllithium species

via the Shapiro reaction. Its structural integrity is defined by the condensation of valerophenone

(1-phenyl-1-pentanone) with p-toluenesulfonyl hydrazide.

In drug development, this compound serves as a scaffold for generating functionalized alkenes

and modifying phenyl-alkyl chains. Understanding its spectroscopic signature is vital for

distinguishing between the thermodynamically stable (

)-isomer and the kinetically favored (

)-isomer, a common source of batch inconsistency in scale-up synthesis.
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To ensure spectroscopic data matches the standard, the compound is typically prepared via

acid-catalyzed condensation.

Standard Operating Procedure (SOP)
Reactants: Equimolar Valerophenone (1.0 eq) and p-Toluenesulfonyl hydrazide (1.0 eq).

Solvent: Absolute Ethanol or Methanol (0.5 M concentration relative to ketone).

Catalyst: Glacial Acetic Acid (cat. 1-2 drops) or HCl (trace).

Conditions: Reflux for 2–4 hours. Monitor by TLC (SiO

, 20% EtOAc/Hexanes).

Workup: Cool to

. The product precipitates as a white crystalline solid.

Purification: Recrystallization from Ethanol/Water or Methanol.
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Figure 1: Synthesis workflow for the isolation of high-purity Valerophenone Tosylhydrazone.

Physical Properties
The melting point range is a critical indicator of isomeric purity. A broad range often indicates a

mixture of

isomers or residual solvent.
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Property Value / Range Notes

Physical State White crystalline solid Needles or powder

Melting Point 128 – 136 °C
Broad range due to

mixture [1]

Solubility
Soluble in DMSO, CHCl

, MeOH
Insoluble in water

Isomerism
Exists as

mixture

-isomer is thermodynamically

favored

Spectroscopic Characterization
The following data represents the consensus values for the major isomer (typically

). Note that in solution (CDCl

or DMSO-

), minor peaks corresponding to the

-isomer may appear, particularly for the

-methylene and NH protons.

A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(referenced to 7.26 ppm)

H NMR Data (400 MHz)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

8.0 – 9.5 Broad Singlet 1H N-H

Highly variable;

exchangeable

with D

O. Shifts

downfield in

DMSO.

7.85
Doublet (

Hz)
2H Ar-H (Tosyl)

Ortho to SO

group. Part of

AA'BB' system.

7.55 – 7.65 Multiplet 2H Ar-H (Phenyl)
Ortho to C=N

bond.

7.30 – 7.45 Multiplet 3H Ar-H (Phenyl)
Meta/Para

protons.

7.28
Doublet (

Hz)
2H Ar-H (Tosyl)

Meta to SO

group.

2.65 – 2.75
Triplet (

Hz)
2H -CH

Distinctive shift

from ketone

precursor (

ppm).

2.44 Singlet 3H Tosyl-CH
Diagnostic

singlet for tosyl

group.

1.30 – 1.55 Multiplet 4H Alkyl Chain
and

methylenes.
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0.88
Triplet (

Hz)
3H Terminal CH End of butyl

chain.

C NMR Data (100 MHz)
C=N:

ppm (Quaternary, weak intensity).

Aromatic (Tosyl/Phenyl): 144.0 (C-S), 138.0, 135.5, 129.6, 128.5, 128.0, 126.5 ppm.

Aliphatic:

-CH

:

ppm (Upfield shift relative to ketone carbonyl).

Tosyl-CH

: 21.6 ppm.

Alkyl Chain:

,

,

ppm.

B. Infrared Spectroscopy (FT-IR)
Key functional group diagnostics (KBr Pellet or Thin Film).
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Wavenumber (cm

)
Vibration Mode Intensity Assignment

3150 – 3250 (N-H) Medium/Broad
Sulfonamide N-H

stretch.

3030 – 3060 (C-H) Weak Aromatic C-H stretch.

2950, 2860 (C-H) Medium
Alkyl chain (Valeryl)

C-H stretch.

1610 – 1640 (C=N) Weak/Medium

Imine bond (often

obscured by

aromatics).

1340 – 1350
(SO

)

Strong
Asymmetric Sulfonyl

stretch.

1160 – 1170
(SO

)

Strong
Symmetric Sulfonyl

stretch.

C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion [M]+:

330.

Key Fragments:

[M - 155]: Loss of Tosyl group (Ts)

Formation of diazo/carbene intermediate species (characteristic in EI).

[M - 91]: Tropylium ion (from benzyl fragmentation).
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Isomerism & Structural Logic
Valerophenone tosylhydrazone exists as a mixture of geometric isomers (

and

) around the C=N double bond.

-Isomer (Anti): The bulky Phenyl group and the Tosyl-NH group are on opposite sides to
minimize steric repulsion. This is the Major product.

-Isomer (Syn): The Phenyl group and Tosyl-NH are on the same side. This is often stabilized
by intramolecular hydrogen bonding but is sterically crowded.

Expert Insight: In the NMR spectrum, the presence of a minor set of signals (e.g., a triplet at

ppm vs the major 2.70 ppm for the

-CH

) confirms the presence of the

-isomer. Do not mistake this for an impurity.

Steric Environment

E-Isomer (Major)
(Phenyl anti to NH-Ts)

Thermodynamically Stable

Z-Isomer (Minor)
(Phenyl syn to NH-Ts)

Steric Clash

Acid/Heat
Equilibration

C=N Bond Formation

Minimizes
Sterics

Kinetic
Trapping
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Figure 2: Structural logic dictating the E/Z isomeric ratio observed in NMR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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